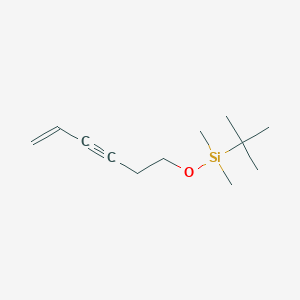
15-Methylhexadec-6-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-Methylhexadec-6-enoic acid is a monounsaturated fatty acid with a methyl branch at the 15th carbon and a double bond at the 6th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 15-Methylhexadec-6-enoic acid can be achieved through a multi-step process. One effective method involves the use of (trimethylsilyl)acetylene as a key reagent. The synthetic strategy includes acetylide coupling of (trimethylsilyl)acetylene to a long-chain bifunctional bromoalkane, followed by a second acetylide coupling to a short-chain iso bromoalkane . This method has been shown to produce higher yields.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity reagents.
Analyse Chemischer Reaktionen
Types of Reactions: 15-Methylhexadec-6-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or hydroxylated products.
Reduction: Hydrogenation can convert the double bond to a single bond, resulting in a saturated fatty acid.
Substitution: Halogenation or other substitution reactions can occur at the double bond or the methyl branch.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Wissenschaftliche Forschungsanwendungen
15-Methylhexadec-6-enoic acid has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of branched fatty acids.
Biology: Investigated for its role as a biomarker for certain bacterial species.
Medicine: Potential use as a topoisomerase I inhibitor, which could have implications in cancer research.
Industry: Could be used in the development of specialized lubricants or surfactants.
Wirkmechanismus
The mechanism by which 15-Methylhexadec-6-enoic acid exerts its effects, particularly as a topoisomerase I inhibitor, involves the interaction with the enzyme’s active site. This interaction can lead to the stabilization of the enzyme-DNA complex, preventing the re-ligation of the DNA strand and ultimately leading to cell death.
Vergleich Mit ähnlichen Verbindungen
- 13-Methyl-8-tetradecenoic acid
- 11-Methyloctadec-12-enoic acid
Comparison: 15-Methylhexadec-6-enoic acid is unique due to its specific methyl branching and double bond position. This structure can influence its physical properties and reactivity compared to other similar compounds. For example, the position of the double bond and the methyl branch can affect the compound’s ability to undergo oxidation or reduction reactions .
Eigenschaften
CAS-Nummer |
142599-22-2 |
|---|---|
Molekularformel |
C17H32O2 |
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
15-methylhexadec-6-enoic acid |
InChI |
InChI=1S/C17H32O2/c1-16(2)14-12-10-8-6-4-3-5-7-9-11-13-15-17(18)19/h5,7,16H,3-4,6,8-15H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
DWCHACQTXPELKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCCC=CCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


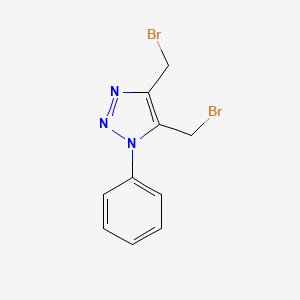
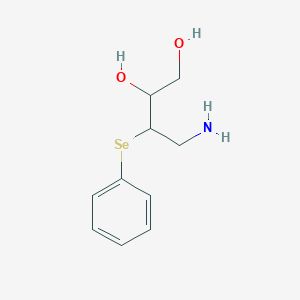
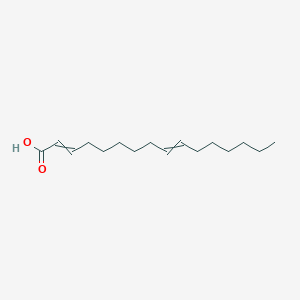
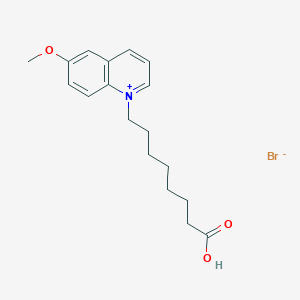

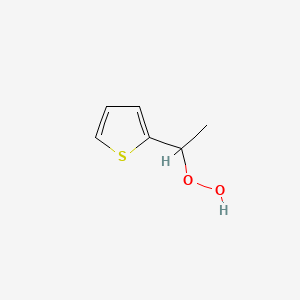
![N,N-Diethyl-4-([1,3]oxazolo[4,5-c]quinolin-2-yl)aniline](/img/structure/B12543533.png)
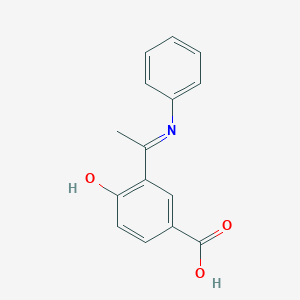
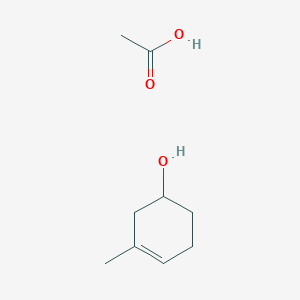
![4-Bromo-2-{[(4-methoxyphenyl)methyl]amino}benzamide](/img/structure/B12543569.png)
![3-Hydroxy-4-{[N-(pyridine-2-carbonyl)glycyl]amino}benzoic acid](/img/structure/B12543576.png)
![4H-Furo[3,2-c]pyran-2(6H)-one](/img/structure/B12543578.png)

